molecular formula C18H22N4O2 B2370581 1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172856-63-1

1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2370581
CAS No.: 1172856-63-1
M. Wt: 326.4
InChI Key: JEUKPDRBNSACRX-UHFFFAOYSA-N
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Description

1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Biological Activity

1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the class of pyrazolopyridazines. This compound features a distinctive structure characterized by a pyrazolo[3,4-d]pyridazine core, which is fused with a tert-butyl group and a methoxybenzyl substituent. The unique combination of these structural elements is believed to influence its biological activity and chemical reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O, with a molecular weight of 326.4 g/mol. Its structural features can be summarized in the following table:

PropertyValue
Common NameThis compound
CAS Number1172856-63-1
Molecular Weight326.4 g/mol

The specific mechanism of action for this compound remains largely unexplored due to limited research. However, compounds within the pyrazolo[3,4-d]pyridazine class have been investigated for various biological activities, including:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties.
  • Antifungal Activity : Certain pyrazolopyridazines have shown effectiveness against fungal infections.
  • Antitumor Activity : Research suggests potential anticancer effects through mechanisms such as apoptosis induction and cytotoxicity against tumor cells.

Research Findings

Recent studies have highlighted the potential biological activities associated with this compound and its analogs:

  • Anticancer Properties : A study indicated that pyrazolopyridazine derivatives could induce apoptosis in cancer cells, demonstrating cytotoxicity comparable to established chemotherapeutics like bleomycin.
  • Structure-Activity Relationship (SAR) : The unique substituents on the pyrazolo[3,4-d]pyridazine core can significantly impact biological activity. For example, the presence of methoxy and tert-butyl groups may enhance lipophilicity and cellular uptake, thereby improving efficacy against target cells .
  • Safety Data : Currently, safety data specific to this compound is not available; however, general laboratory protocols for handling new compounds apply.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique features:

Compound NameStructure TypeBiological Activity
3-(tert-butyl)-N-(4-methoxybenzyl)pyrazolePyrazole derivativeExhibits antimicrobial properties
5-MethylpyrazoleSimple pyrazoleBasic structure; less complex
Pyrazolo[3,4-d]pyrimidine derivativesRelated heterocyclesPotentially different activities

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Studies should focus on:

  • In vitro and in vivo assays to determine specific biological effects.
  • Mechanistic studies to uncover pathways through which this compound exerts its effects.
  • Safety assessments to establish handling protocols for laboratory use.

Properties

IUPAC Name

1-tert-butyl-6-[(3-methoxyphenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-15-10-19-22(18(2,3)4)16(15)17(23)21(20-12)11-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUKPDRBNSACRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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